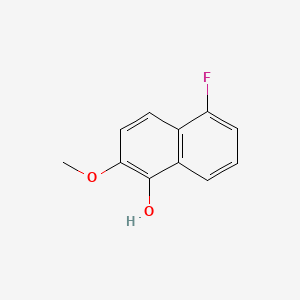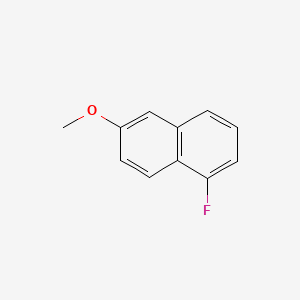![molecular formula C13H22O3Si B584184 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol CAS No. 641571-45-1](/img/structure/B584184.png)
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol” consists of a benzene ring with a hydroxyl group (OH), a methanol group (CH3OH), and a tert-butylsilyl group attached . The tert-butylsilyl group itself consists of a silicon atom bonded to a tert-butyl group and two methyl groups .
Aplicaciones Científicas De Investigación
Isomerization Reactions
Compounds similar to "3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol" are utilized in isomerization reactions. For instance, isomerization of olefins using RuClH(CO)(PPh(3))(3) demonstrated the utility of tert-butyldiphenylsilyl groups in facilitating double-bond migration to afford products in high yield, highlighting their role in synthetic organic chemistry (Wakamatsu et al., 2000).
Hydrogen Bonding and Solvent Effects
Studies on compounds with tert-alkyl groups have explored the dynamics of inter- and intramolecular hydrogen bonding, indicating that solvent composition can significantly influence rotamerization equilibriums and reaction outcomes (J. Lomas, 2001).
Synthesis and Catalysis
Research into the synthesis of compounds with tert-butyl and silyloxy groups, such as the creation of 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, showcases their importance in developing intermediates for further chemical transformations (Du Longchao, 2013). Additionally, palladium(ii) complexes with sterically hindered selenoether ligands derived from 2-hydroxy/(benzyloxy)-3,5-di-tert-butyl benzaldehyde have been shown to act as efficient catalysts for Suzuki–Miyaura coupling, emphasizing the utility of such compounds in catalysis (Umesh Kumar et al., 2014).
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12-7-10(9-14)6-11(15)8-12/h6-8,14-15H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHWIDLGPSIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
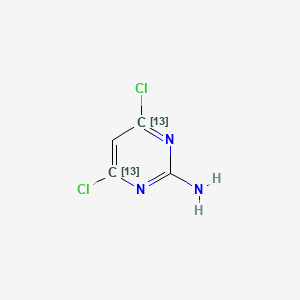

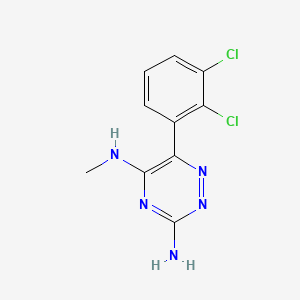
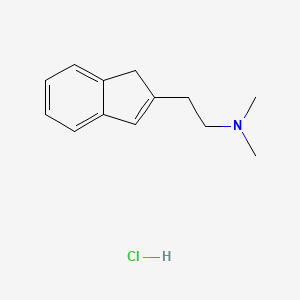
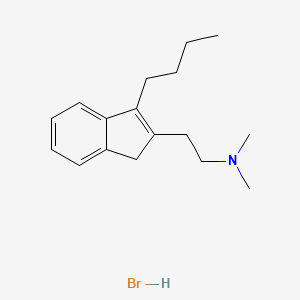
![9-Hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B584115.png)
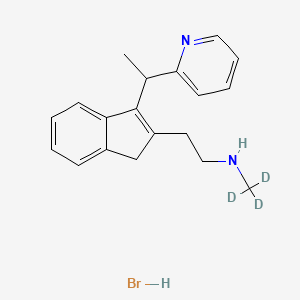
![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)
